![molecular formula C18H15N2+ B14151301 3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium CAS No. 89321-40-4](/img/structure/B14151301.png)
3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium is a nitrogen-containing heterocyclic compound with the molecular formula C18H15N2. This compound is part of the quinoline family, known for its diverse applications in medicinal chemistry, including antimalarial, anti-inflammatory, and antibacterial properties . The presence of the cyano group and the quinoline structure makes it a valuable compound for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium typically involves the reaction of quinoline derivatives with cyanoacetylating agents. One common method includes the reaction of quinolinecarbaldehyde with hydroxylamine hydrochloride and iodine in aqueous ammonia under ambient conditions . Another approach involves the condensation of quinoline derivatives with hippuric acid in acetic acid, yielding the desired product in moderate to good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the cyano group or the quinoline ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated quinoline derivatives or acylated products.
Wissenschaftliche Forschungsanwendungen
3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimalarial, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, inhibiting their activity or altering their function.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its medicinal properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyano-1-methylquinolin-1-ium: Similar structure but with a methyl group instead of the 4-methylphenyl group.
4-Cyano-1-methylquinolin-1-ium: Similar structure with the cyano group at a different position.
1-Ethyl-2,6-dimethylquinolin-1-ium: Contains ethyl and dimethyl groups instead of the cyano and 4-methylphenyl groups.
Uniqueness
3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium is unique due to the presence of both the cyano group and the 4-methylphenyl group, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential for various applications in medicinal chemistry and industrial processes.
Eigenschaften
CAS-Nummer |
89321-40-4 |
|---|---|
Molekularformel |
C18H15N2+ |
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
1-[(4-methylphenyl)methyl]quinolin-1-ium-3-carbonitrile |
InChI |
InChI=1S/C18H15N2/c1-14-6-8-15(9-7-14)12-20-13-16(11-19)10-17-4-2-3-5-18(17)20/h2-10,13H,12H2,1H3/q+1 |
InChI-Schlüssel |
PCUHSSIUDLCCOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C[N+]2=CC(=CC3=CC=CC=C32)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


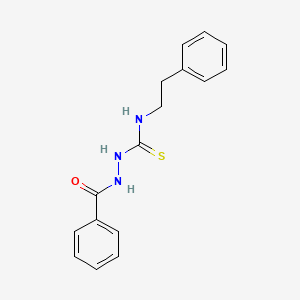

![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14151248.png)

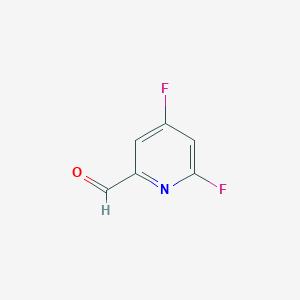
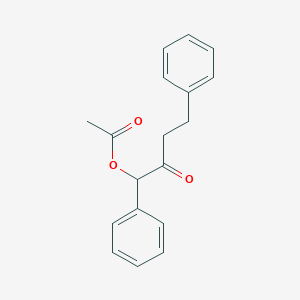

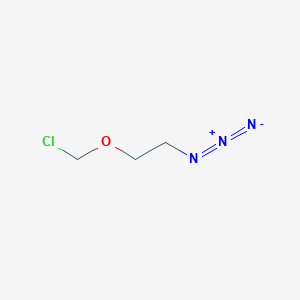
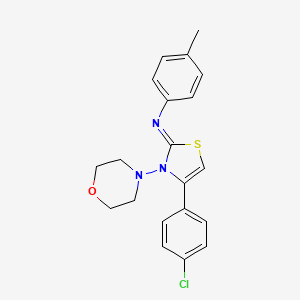
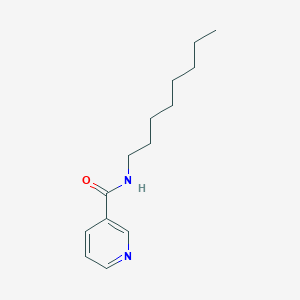
![N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14151289.png)
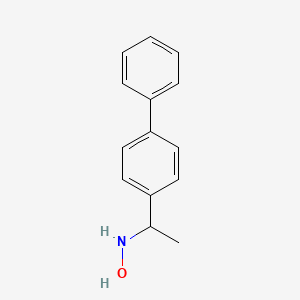
![4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14151292.png)

